Cas no 2171144-39-9 ((2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid)

(2S)-2-{3-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethoxy]propanamido}-3,3-dimethylbutanoic acid is an Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 3,3-dimethylbutanoic acid moiety, which enhances stability and influences conformational properties in peptide chains. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The ethylene glycol spacer improves solubility in organic solvents, facilitating coupling efficiency during solid-phase synthesis. This compound is particularly useful for introducing sterically constrained residues into peptide sequences, aiding in the study of structure-activity relationships. Its high purity and well-defined stereochemistry make it suitable for demanding synthetic applications in medicinal chemistry and biochemical research.
(2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid structure
2171144-39-9 structure
Product Name:(2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid
CAS No:2171144-39-9
MF:C26H32N2O6
MW:468.542087554932
CID:5777298
PubChem ID:165811575
Update Time:2025-06-12

(2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1517314
    • (2S)-2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-3,3-dimethylbutanoic acid
    • 2171144-39-9
    • (2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid
    • Inchi: 1S/C26H32N2O6/c1-26(2,3)23(24(30)31)28-22(29)12-14-33-15-13-27-25(32)34-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21,23H,12-16H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t23-/m1/s1
    • InChI Key: XGGPEOYMUDCAGP-HSZRJFAPSA-N
    • SMILES: O(C(NCCOCCC(N[C@H](C(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 468.22603674g/mol
  • Monoisotopic Mass: 468.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 114Ų

(2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid Pricemore >>

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Additional information on (2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid

Research Brief on (2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid (CAS: 2171144-39-9)

The compound (2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid (CAS: 2171144-39-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Its Fmoc-protected amino group and dimethylbutanoic acid moiety make it particularly valuable for solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.

Recent studies have highlighted the role of this compound in the synthesis of peptide-based drugs, particularly those targeting protein-protein interactions (PPIs) and enzyme inhibition. Researchers have utilized its structural properties to enhance the stability and bioavailability of peptide therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in improving the pharmacokinetic profiles of peptide inhibitors for cancer therapy.

In addition to its applications in peptide synthesis, (2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid has been explored for its potential in prodrug design. Its ability to protect sensitive functional groups during synthesis and release them under physiological conditions makes it an attractive candidate for developing targeted drug delivery systems. A recent preprint on bioRxiv detailed its use in creating pH-sensitive prodrugs for treating inflammatory diseases.

The synthesis and characterization of this compound have also been the focus of several methodological advancements. A 2024 paper in Organic Letters described an optimized protocol for its large-scale production, emphasizing green chemistry principles to reduce environmental impact. This development is particularly relevant for industrial-scale applications, where efficiency and sustainability are paramount.

Looking ahead, researchers anticipate that (2S)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-3,3-dimethylbutanoic acid will continue to play a pivotal role in advancing peptide-based therapeutics and prodrug technologies. Its versatility and compatibility with various synthetic strategies position it as a cornerstone in modern medicinal chemistry. Future studies are expected to explore its applications in emerging areas such as PROTACs (proteolysis-targeting chimeras) and RNA-targeting therapeutics.

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